molecular formula C10H10ClN3O3S B12904252 Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro- CAS No. 68227-68-9

Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro-

Cat. No.: B12904252
CAS No.: 68227-68-9
M. Wt: 287.72 g/mol
InChI Key: LVSMGNXVKQOJGO-UHFFFAOYSA-N
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Description

3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid is a complex organic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a chlorobenzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Substitution reactions: The pyrazole ring is then functionalized with an amino group and a methyl group through nucleophilic substitution reactions.

    Attachment to the chlorobenzenesulfonic acid: The functionalized pyrazole is then coupled with 4-chlorobenzenesulfonic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfonamide derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-3-methyl-1h-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom, which may affect its reactivity and applications.

    4-chloro-3-(5-amino-1h-pyrazol-1-yl)benzenesulfonic acid: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

68227-68-9

Molecular Formula

C10H10ClN3O3S

Molecular Weight

287.72 g/mol

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)-4-chlorobenzenesulfonic acid

InChI

InChI=1S/C10H10ClN3O3S/c1-6-4-10(12)14(13-6)9-5-7(18(15,16)17)2-3-8(9)11/h2-5H,12H2,1H3,(H,15,16,17)

InChI Key

LVSMGNXVKQOJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=CC(=C2)S(=O)(=O)O)Cl

Origin of Product

United States

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